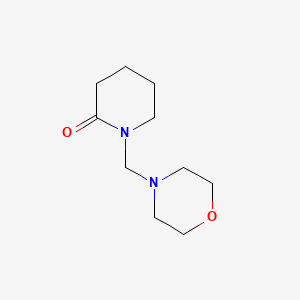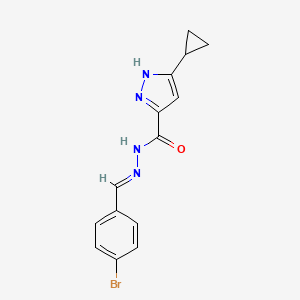![molecular formula C21H23N5OS B2476617 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide CAS No. 2034346-12-6](/img/structure/B2476617.png)
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation for Antipsychotic Potential
Heterocyclic carboxamides, which include structures similar to N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide, have been synthesized and evaluated as potential antipsychotic agents. These compounds were assessed in vitro for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. In vivo evaluations involved their ability to antagonize apomorphine-induced responses in mice, indicating their potential utility in treating psychotic disorders without significant extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Antibacterial Activity
A series of novel derivatives containing the tetrahydroquinazolin-4-yl)piperidine-4-carboxamide structure has shown promising antibacterial activity. These compounds were synthesized and characterized, then tested against a variety of Gram-positive and Gram-negative bacterial strains. The incorporation of a thiazole ring into the quinazoline derivatives enhanced their antibacterial effectiveness, showcasing the potential of such compounds in the development of new antimicrobial agents (Selvakumar & Elango, 2017).
Antimicrobial and Anti-inflammatory Properties
Compounds structurally related to this compound have been synthesized and tested for their antimicrobial and anti-inflammatory properties. These studies indicate the versatility of the core structure in yielding derivatives with significant biological activity, thus contributing to the search for new therapeutic agents with dual antimicrobial and anti-inflammatory effects (Zablotskaya et al., 2013).
Enantioselective Synthesis for CGRP Receptor Inhibition
Research into the enantioselective synthesis of compounds including the tetrahydroquinazolin-4-yl)piperidine-4-carboxamide structure has identified potential inhibitors of the calcitonin gene-related peptide (CGRP) receptor. Such inhibitors are of interest for their potential to treat conditions like migraine, highlighting the therapeutic relevance of the compound's core structure in neurology (Cann et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their activity .
Mode of Action
It’s known that similar compounds can bind to their target proteins and modulate their activity, leading to downstream effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have various effects, including inhibiting cell growth and inducing cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-21(14-5-6-18-19(11-14)28-13-24-18)25-15-7-9-26(10-8-15)20-16-3-1-2-4-17(16)22-12-23-20/h5-6,11-13,15H,1-4,7-10H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQOJPODZNJJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2476534.png)
![methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2476535.png)
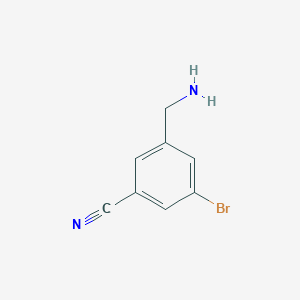
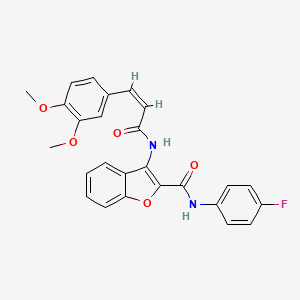

![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2476543.png)
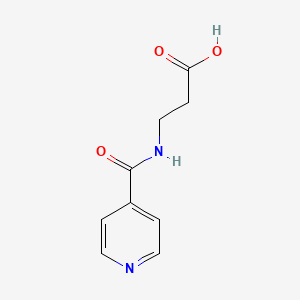
![3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2476546.png)

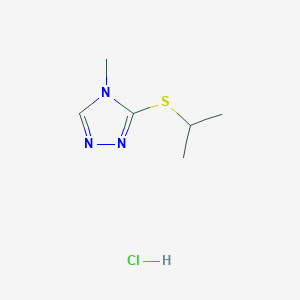
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2476550.png)
![1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476552.png)
